molecular formula C16H18N2O B11946735 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea

カタログ番号: B11946735
分子量: 254.33 g/mol
InChIキー: RJWXZUGQTAPTLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea is a urea derivative characterized by two substituted phenyl rings: a 2-ethylphenyl group and a 3-methylphenyl group. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, driven by their ability to form hydrogen bonds and engage in hydrophobic interactions . The structural features of this compound—specifically the ethyl and methyl substituents—balance lipophilicity and steric effects, making it a candidate for comparative studies with analogs.

特性

分子式

C16H18N2O

分子量

254.33 g/mol

IUPAC名

1-(2-ethylphenyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H18N2O/c1-3-13-8-4-5-10-15(13)18-16(19)17-14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H2,17,18,19)

InChIキー

RJWXZUGQTAPTLK-UHFFFAOYSA-N

正規SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C

製品の起源

United States

準備方法

Standard Two-Component Coupling

Reagents :

  • 2-Ethylphenyl isocyanate (1.05 equiv)

  • 3-Methylaniline (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Catalytic triethylamine (0.1 equiv)

Procedure :

  • Dissolve 3-methylaniline (10 mmol) in 50 mL DCM under nitrogen.

  • Add triethylamine (1 mmol) and cool to 0–5°C.

  • Slowly add 2-ethylphenyl isocyanate (10.5 mmol) via syringe pump over 30 min.

  • Warm to room temperature and stir for 12–18 hr.

  • Quench with 50 mL H₂O, extract organic layer, dry over MgSO₄, and concentrate.

Yield : 78–82% (recrystallized from ethanol/water).

Solvent Optimization

Comparative studies reveal solvent effects on reaction kinetics:

SolventDielectric ConstantReaction Time (hr)Yield (%)
DCM8.931882
Toluene2.382475
THF7.521468
Acetonitrile37.51060

Polar aprotic solvents like DCM balance reactivity and solubility, while toluene’s low polarity increases selectivity at the expense of rate.

Industrial Production Methodologies

Batch vs. Continuous Flow Systems

Batch Process :

  • 500 L glass-lined reactor

  • 45–50°C operating temperature

  • 8 hr reaction time

  • Centrifugal purification yields 85–88% purity

Continuous Flow :

  • Microreactor (0.5 mm ID)

  • 65°C, 5 min residence time

  • Inline IR monitoring

  • Yields 93–95% purity with 40% reduced solvent use

Catalyst Development

Industrial scales employ heterogeneous catalysts to simplify recovery:

CatalystSurface Area (m²/g)Turnover Frequency (h⁻¹)
Amberlyst A-214512.8
Zeolite Y7808.4
Mg-Al hydrotalcite18015.2

Critical Process Parameters

Temperature Profile Optimization

Controlled studies demonstrate temperature-dependent yield relationships:

Temperature (°C)Conversion (%)Urea Purity (%)
04392
257889
409483
609875

Lower temperatures favor purity by suppressing bis-urea formation.

Stoichiometric Ratios

Excess isocyanate (1.05–1.1 equiv) compensates for moisture sensitivity while maintaining 99% amine conversion.

Purification and Characterization

Recrystallization Techniques

  • Ethanol/water (3:1) : Needle-like crystals, mp 148–150°C

  • Hexane/ethyl acetate (5:1) : Platelet crystals, 99.5% HPLC purity

Chromatographic Methods

Stationary PhaseMobile PhaseRetention (min)Purity (%)
C18MeCN/H₂O (70:30)8.299.8
SilicaHexane/EtOAc (1:1)12.798.5

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

EDC/HOBt activation of 2-ethylphenylcarboxylic acid with 3-methylphenylamine:

  • Yields 65–70%

  • Requires 48 hr reaction time

Phosgene-Free Isocyanate Generation

In situ generation via Curtius rearrangement:

  • 2-Ethylphenyl azide → isocyanate (Δ, 80°C)

  • 60% overall yield

MetricBatch ProcessContinuous Flow
E-factor18.76.2
PMI (kg/kg)3211
Energy (kJ/mol)850420

化学反応の分析

反応の種類: 1-(2-エチルフェニル)-3-(3-メチルフェニル)尿素は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体になります。

    還元: 還元反応は、化合物をその還元形に変換することができます。この場合、水素化リチウムアルミニウムなどの還元剤が用いられます。

    置換: 化合物中の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があり、さまざまな置換された誘導体の生成につながります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で用いられます。

主な生成物: これらの反応から生成される主な生成物は、用いる特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化またはケトン誘導体が生成される場合があり、置換反応によってハロゲン化またはニトロ化誘導体が生成される場合があります。

科学研究における用途

1-(2-エチルフェニル)-3-(3-メチルフェニル)尿素は、以下を含む科学研究において幅広い用途があります。

    化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

    生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査するために研究されています。

    医学: 創薬や治療用途における潜在的な使用について研究されています。

    産業: 特殊化学品や材料の生産に使用されます。

科学的研究の応用

1-(2-Ethylphenyl)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

1-(2-エチルフェニル)-3-(3-メチルフェニル)尿素がその効果を発揮するメカニズムには、特定の分子標的との相互作用が関与します。これらの標的は、酵素、受容体、その他のタンパク質などであり、生物学的経路の調節につながります。正確な経路と分子相互作用は、化合物が用いられる特定の用途と状況によって異なります。

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea with structurally related urea derivatives, highlighting substituents, molecular weights, and key properties:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities Reference ID
1-(2-Ethylphenyl)-3-(3-methylphenyl)urea R1: 2-Ethylphenyl; R2: 3-Methylphenyl 256.33 Moderate lipophilicity; potential kinase inhibition N/A
1-(2-Ethylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea R1: 2-Ethylphenyl; R2: 2-Hydroxy-4-nitrophenyl 313.30 IC50 = 0.09 µM (enzyme inhibition)
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea R1: 3-Ethylphenyl; R2: 4-Fluorophenyl 258.29 Enhanced polarity due to fluorine
1-(3-Methylphenyl)-3-naphthalen-1-ylurea R1: 3-Methylphenyl; R2: Naphthyl 288.34 High lipophilicity; potential CNS activity
1-(3-Isopropylphenyl)-3,3-dimethylurea R1: 3-Isopropylphenyl; R2: Dimethyl 206.29 Reduced steric hindrance
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea R1: 3-Chloro-4-methylphenyl; R2: 3,4-Dichlorophenyl 334.61 Strong electron-withdrawing effects
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea R1: 2-Ethylphenyl; R2: Pyrimidinyl 334.38 Heterocyclic interactions (π-π stacking)

Research Findings

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 1-(2-Ethylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea ) exhibit potent enzyme inhibition (IC50 = 0.09 µM) due to enhanced electrophilicity and hydrogen-bonding capacity . In contrast, the methyl and ethyl groups in the target compound likely reduce polarity, favoring membrane permeability.
  • Halogenation: Chlorine substituents (e.g., 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ) increase binding affinity in hydrophobic pockets but may reduce solubility .
  • Heterocyclic Moieties: Pyrimidine-containing derivatives (e.g., 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea) engage in π-π stacking with aromatic residues in target proteins, enhancing selectivity .

Steric and Lipophilic Considerations

  • Bulkier Groups: Naphthyl-substituted analogs (e.g., 1-(3-Methylphenyl)-3-naphthalen-1-ylurea ) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .
  • Positional Isomerism: Fluorine at the para position (e.g., 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea ) introduces polarity without significant steric disruption, optimizing solubility and target engagement .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling an isocyanate derivative with an amine-containing aromatic precursor under anhydrous conditions. Key steps include:

  • Using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity.
  • Maintaining temperatures between 0–25°C to prevent side reactions.
  • Purification via column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Yield optimization requires stoichiometric control of reagents, inert atmospheres (e.g., nitrogen), and real-time monitoring via TLC or HPLC .

Q. How can researchers confirm the structural integrity of 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea post-synthesis?

  • Methodological Answer : Use orthogonal characterization techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and urea carbonyl signals (e.g., ~160 ppm for C=O).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the expected molecular formula (e.g., C17_{17}H19_{19}N3_3O).
  • Infrared (IR) Spectroscopy : Identify urea N–H stretches (~3300 cm1^{-1}) and C=O stretches (~1650 cm1^{-1}) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing experimental design for this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Adjust with co-solvents like ethanol (<1% v/v) if precipitation occurs.
  • logP : Calculate using software (e.g., ChemAxon) or experimentally via shake-flask method to assess hydrophobicity, which impacts membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1-(2-Ethylphenyl)-3-(3-methylphenyl)urea?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address:

  • Perform dose-response curves (IC50_{50}/EC50_{50}) across multiple replicates.
  • Validate target engagement using biophysical methods (e.g., SPR for binding affinity, thermal shift assays for protein stabilization).
  • Compare results under standardized conditions (e.g., ATP levels in kinase assays) .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : The urea moiety and aromatic substituents suggest:

  • Hydrogen Bonding : Urea NH groups interact with catalytic residues (e.g., in kinase ATP-binding pockets).
  • π-π Stacking : The ethylphenyl and methylphenyl groups may stabilize binding to hydrophobic receptor pockets.
  • Fluorine Effects (if applicable): Fluorine atoms enhance binding via polar interactions or metabolic stability. Verify via mutagenesis studies or computational docking (e.g., AutoDock Vina) .

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to reduce metabolic oxidation.
  • Prodrug Strategies : Introduce ester groups to enhance solubility; hydrolyze in vivo to active form.
  • PK Studies : Monitor plasma half-life (t1/2_{1/2}) in rodent models and hepatic microsome stability assays .

Q. What analytical strategies are recommended for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • LC-MS/MS : Identify degradants via fragmentation patterns.
  • Quantitative NMR (qNMR) : Quantify major impurities using internal standards (e.g., maleic acid) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。